[1-(3-Ethyl-5-isoxazolyl)ethyl]amine hydrochloride
Description
Properties
IUPAC Name |
1-(3-ethyl-1,2-oxazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-3-6-4-7(5(2)8)10-9-6;/h4-5H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOROBEMVNCOUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction between nitrile oxides and dipolarophiles . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(3-Ethyl-5-isoxazolyl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: Isoxazole derivatives are known for their antimicrobial, antiviral, and anticancer properties .
Medicine: In medicinal chemistry, this compound can be used in the design of new drugs. Isoxazole derivatives have been explored for their potential as analgesics, anti-inflammatory agents, and central nervous system (CNS) agents .
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(3-Ethyl-5-isoxazolyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, isoxazole derivatives have been shown to interact with TRPM8 channels , which are involved in pain and temperature sensation . This interaction can lead to analgesic effects by modulating calcium ion flow through these channels.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Compounds
Key Observations:
Heterocycle Diversity: The target compound’s isoxazole ring (one O, one N) contrasts with 1,2,4-oxadiazoles (two N, one O) in , and 6. Oxadiazoles exhibit higher nitrogen content, enhancing hydrogen-bonding capacity and metabolic stability, which is advantageous in drug design . The benzofuran derivative () incorporates a fused benzene ring, increasing aromaticity and rigidity compared to monocyclic systems .
Substituent Effects :
- Alkyl Groups : The ethyl substituent in the target compound may enhance lipophilicity compared to methyl () or isobutyl () groups, influencing solubility and membrane permeability .
- Amine Side Chain : All compounds share an ethylamine moiety, but its position on the heterocycle (e.g., 5-position in isoxazole vs. 5-position in oxadiazole) alters steric interactions and binding affinity .
Molecular Weight and Applications :
- Lower molecular weight compounds (e.g., : ~191.62 g/mol) may favor CNS penetration, whereas bulkier derivatives (e.g., : 205.685 g/mol) are often optimized for stability in intermediates .
Biological Activity
[1-(3-Ethyl-5-isoxazolyl)ethyl]amine hydrochloride, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be classified as an isoxazole derivative, characterized by the presence of an isoxazole ring, which is known for its diverse biological activities. The chemical structure is represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 195.64 g/mol
| Property | Value |
|---|---|
| Melting Point | 150-152 °C |
| Solubility | Soluble in water |
| pH | Neutral (7.0) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neuronal signaling.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds similar to this compound exhibit antidepressant-like effects through modulation of nAChRs .
- Anticancer Properties : Isoxazole derivatives have been evaluated for their anticancer potential. In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cell lines, suggesting a possible therapeutic application in oncology .
Case Study 1: Antidepressant Effects
A study focused on the structure-activity relationship (SAR) of isoxazole derivatives revealed that modifications to the compound enhance its affinity for α4β2-nAChRs, leading to significant antidepressant-like behavior in animal models .
Case Study 2: Anticancer Activity
In another investigation, this compound was tested against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects, particularly against lung cancer cells (A549), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Table 2: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
